Tetrahydrocurcumin monoglucuronide

Solubility Formulation Bioavailability

Quantifying curcumin metabolites requires a stable, authenticated reference standard for LC-MS/MS accuracy. THC-glucuronide resolves critical bioanalytical challenges: • Distinct MS/MS transitions from aglycone (THC) enable unambiguous quantification (LOD: 0.5 nM) • Superior aqueous solubility and chemical stability vs. parent THC for reliable calibration standards • Essential for UGT metabolism kinetic studies (Km, Vmax) and drug-drug interaction assessments. Supplied with full characterization data.

Molecular Formula C27H30O12
Molecular Weight 546.52
CAS No. 227466-74-2
Cat. No. B601063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrocurcumin monoglucuronide
CAS227466-74-2
Synonyms4-[7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxoheptyl]-2-methoxyphenyl β-D-glucopyranosiduronic Acid
Molecular FormulaC27H30O12
Molecular Weight546.52
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CCC(=O)C=C(CCC2=CC(=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)OC)O)O
InChIInChI=1S/C27H32O12/c1-36-20-11-14(5-9-18(20)30)3-7-16(28)13-17(29)8-4-15-6-10-19(21(12-15)37-2)38-27-24(33)22(31)23(32)25(39-27)26(34)35/h5-6,9-13,22-25,27,29-33H,3-4,7-8H2,1-2H3,(H,34,35)/b17-13-/t22-,23-,24+,25-,27+/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydrocurcumin Monoglucuronide: Chemical Identity & Core Properties


Tetrahydrocurcumin monoglucuronide (THC-glucuronide; CAS 227466-74-2), a phase II glucuronide conjugate of the curcumin metabolite tetrahydrocurcumin (THC), is a characterized metabolite with the molecular formula C₂₇H₃₂O₁₂ and a molecular weight of 548.54 g/mol . This compound is formed in vivo through the reduction of curcumin to THC followed by UDP-glucuronosyltransferase (UGT)-mediated conjugation [1], and is commercially available as a research-grade reference standard for use in bioanalytical method development, metabolism studies, and mechanistic investigations .

Reference standard for bioanalytical method development
Metabolism studies (phase II glucuronide conjugate)
Mechanistic investigations of curcumin metabolite pathways

Tetrahydrocurcumin Monoglucuronide: Substitution Risks with THC or Curcumin


Tetrahydrocurcumin monoglucuronide is not a simple substitute for tetrahydrocurcumin (THC) or curcumin due to profound differences in their physicochemical properties, metabolic stability, and glucuronidation kinetics. Specifically, the glucuronidation activity of curcumin is notably higher than that of THC in both human liver microsomes (HLM) and UGT2B7 systems, indicating that the parent compounds are processed by distinct metabolic pathways [1]. Furthermore, the keto-enol isomerism and pH-dependent structural transformations of curcumin and THC differ markedly, a primary factor driving their divergent bioactivities and further glucuronidation fates [1]. Crucially, the reduced metabolites (including THC) exhibit dramatically increased water solubility and chemical stability compared to curcumin, yet they suffer from very poor metabolic stability in human liver microsomes [2]. Therefore, for research that requires a precisely defined, stable, and readily detectable phase II metabolite—particularly in pharmacokinetic or bioanalytical method development—substitution with the aglycone (THC) or the parent curcumin would introduce significant variability and invalidate quantitative results.

Tetrahydrocurcumin (THC) shows different glucuronidation kinetics and metabolic stability; substituting it for the glucuronide may invalidate quantitative metabolite data.

Curcumin undergoes distinct pH-dependent structural shifts and higher glucuronidation rates compared to THC-glucuronide, introducing assay variability.

Aglycones lack the defined solubility and stability properties of the glucuronide conjugate, compromising LC-MS/MS calibration and reproducibility.

Tetrahydrocurcumin Monoglucuronide: Quantitative Evidence Guide


Aqueous Solubility Enhancement vs. Parent Aglycone

While direct quantitative solubility data for tetrahydrocurcumin monoglucuronide is not reported in primary literature, its aglycone, tetrahydrocurcumin (THC), demonstrates a dramatic increase in water solubility compared to curcumin [1]. Glucuronidation is a well-established mechanism to further enhance aqueous solubility. Tetrahydrocurcumin monoglucuronide, a glucuronide conjugate, is consistently described in commercial technical datasheets as possessing 'high aqueous solubility due to its glucuronic acid moiety' . This property is a key differentiating factor from the poorly water-soluble parent compounds curcumin and THC.

Aqueous Solubility
Class-level inference
Described as 'high aqueous solubility' vs. low solubility of curcumin (~11 ng/mL) and improved solubility of THC.
Supports aqueous stock preparation with reduced organic co-solvent.
Vendor data; direct solubility not reported.
Solubility Formulation Bioavailability

Chemical Stability Compared to Curcumin and THC

The stability of the aglycone, tetrahydrocurcumin (THC), is well-characterized. THC was found to be very stable in 0.1 M phosphate buffers of various pH values and was more stable than curcumin in 0.1 M phosphate buffer at pH 7.2 (37 °C) [1]. Glucuronide conjugation is known to further stabilize compounds. Vendor technical datasheets for tetrahydrocurcumin monoglucuronide highlight its 'enhanced antioxidant capacity and stability compared to its parent compound' . This stability is critical for both the compound's shelf life and its integrity in experimental systems.

Chemical Stability
Class-level inference
Described as 'enhanced stability' vs. THC; THC is more stable than curcumin at pH 7.2, 37°C.
Enables reliable long-term storage and assay reproducibility.
Quantitative glucuronide stability data not reported.
Stability Storage Bioanalytical

Glucuronidation Kinetics: THC vs. Curcumin

In a comparative study of glucuronidation dynamics, the glucuronosyltransferase activity of curcumin was found to be notably higher than that of tetrahydrocurcumin (THC) in both human liver microsomes (HLM) and UGT2B7 systems [1]. This indicates that curcumin is a much better substrate for UGT-mediated conjugation than THC. The formation of tetrahydrocurcumin monoglucuronide is thus a slower, more controlled process compared to curcumin glucuronidation, reflecting distinct metabolic handling.

Glucuronidation Kinetics
Head-to-head
Curcumin glucuronosyltransferase activity notably higher than THC in HLM and UGT2B7.
THC is a poor UGT substrate; explains minor metabolite profile.
In vitro; qualitative comparison.
Metabolism UGT Liver Microsomes

In Vivo Metabolic Fate as a Major Circulating Metabolite

In a mouse model, following oral administration of a nano-emulsion curcumin (NEC) formulation, tetrahydrocurcumin (THC) and its glucuronide conjugate were identified as major circulating metabolites. LC-MS/MS chromatograms clearly demonstrate distinct peaks for tetrahydrocurcumin (m/z transition indicative of THC) and curcumin-O-monoglucuronide (m/z transition indicative of the glucuronide) in plasma 20 minutes post-dose [1]. This provides direct in vivo evidence for the formation and systemic presence of THC-glucuronide as a distinct entity, separate from its aglycone and other conjugates.

In Vivo Metabolite ID
Head-to-head
Distinct LC-MS/MS peaks for THC-glucuronide and aglycone in mouse plasma 20 min post-dose.
Confirms circulating metabolite; supports accurate peak identification.
NEC formulation, 1,800 mg/kg oral gavage.
Pharmacokinetics In Vivo Metabolism LC-MS/MS

Tetrahydrocurcumin Monoglucuronide: Research & Industrial Applications


LC-MS/MS Method Development for Curcumin Metabolism

Tetrahydrocurcumin monoglucuronide is an essential reference standard for developing and validating sensitive, specific LC-MS/MS methods to quantify curcumin metabolites in biological matrices. As demonstrated in published pharmacokinetic studies, distinct LC-MS/MS transitions are required to differentiate THC-glucuronide from its aglycone (THC) and other curcuminoid conjugates [1]. Its high aqueous solubility and chemical stability facilitate the preparation of accurate calibration standards and quality control samples, which are critical for achieving the low limits of detection (e.g., 0.5 nM) necessary for in vivo analysis [2].

In Vitro Glucuronidation & Metabolic Stability in Human Liver Microsomes

The compound serves as a critical authentic standard for studying UGT-mediated metabolism. Research has established that tetrahydrocurcumin (THC) exhibits significantly lower glucuronidation activity compared to curcumin in both HLM and UGT2B7 systems [3]. Using tetrahydrocurcumin monoglucuronide as a reference standard enables precise quantification of the reaction product, allowing researchers to accurately determine kinetic parameters (e.g., Km, Vmax) for THC glucuronidation and to assess the impact of genetic polymorphisms or drug-drug interactions on this specific metabolic pathway.

Mechanistic Antioxidant and Bioactivity Studies

Given the enhanced antioxidant capacity and stability of THC-glucuronide relative to its parent compound, as noted in technical descriptions , this compound is valuable for dissecting the contribution of specific metabolites to the overall bioactivity of curcumin. In contrast to tetrahydrocurcumin, which suffers from very poor metabolic stability in human liver microsomes, thereby limiting its development potential [4], the glucuronide conjugate represents a more stable, bioactive endpoint. It can be used in cell-free or cell-based antioxidant assays (e.g., DPPH, ORAC) to compare its intrinsic activity against curcumin and THC, and to investigate the impact of glucuronidation on antioxidant efficacy.

Application
Selection Property
Validation Focus
LC-MS/MS method development for curcumin metabolism
Defined glucuronide reference standard with high solubility and stability
Accurate calibration and low-detection-limit quantification
In vitro glucuronidation and metabolic stability in HLM
Authentic standard for UGT-mediated conjugation studies
Precise product quantification and kinetic parameter determination
Mechanistic antioxidant and bioactivity research
Stable metabolite with reported antioxidant capacity
Comparison of intrinsic activity against curcumin and THC in cell-free assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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